molecular formula C6H13Cl2N3 B1388750 n-Methyl-1-(3-methyl-1h-pyrazol-5-yl)methanamine dihydrochloride CAS No. 1238870-77-3

n-Methyl-1-(3-methyl-1h-pyrazol-5-yl)methanamine dihydrochloride

Cat. No.: B1388750
CAS No.: 1238870-77-3
M. Wt: 198.09 g/mol
InChI Key: LKHYOIDMBVLNLJ-UHFFFAOYSA-N
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Description

n-Methyl-1-(3-methyl-1h-pyrazol-5-yl)methanamine dihydrochloride is a pyrazole-based chemical building block offered for research and development purposes. Compounds featuring the (pyrazolyl)methanamine structure are valuable intermediates in medicinal chemistry and drug discovery research . The structural motif of a methylaminomethyl group attached to a pyrazole ring is a versatile scaffold for constructing more complex molecules . Researchers utilize such building blocks to create novel compounds for screening against biological targets. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, and as such, this dihydrochloride salt may serve as a key synthetic precursor in the development of potential therapeutic agents . The dihydrochloride salt form can improve the compound's solubility and stability for handling in laboratory settings. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5-3-6(4-7-2)9-8-5;;/h3,7H,4H2,1-2H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHYOIDMBVLNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238870-77-3
Record name N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride
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Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

Recent studies have indicated that pyrazole derivatives, including n-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride, exhibit promising anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, research has shown that certain pyrazole derivatives can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapy .

2. Neurological Studies

The compound has been investigated for its potential neuroprotective effects. Pyrazole derivatives are known to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound may enhance cognitive function and protect against neuronal damage .

Agricultural Science

1. Pesticide Development

This compound has been explored as a potential pesticide due to its ability to interfere with the metabolic processes of pests. Its application in agricultural settings aims to develop more effective and environmentally friendly pest control agents. Field trials have indicated that formulations containing this compound can significantly reduce pest populations without adversely affecting beneficial insects .

Materials Science

1. Synthesis of Functional Materials

In materials science, the compound serves as a precursor for the synthesis of novel functional materials. Its unique chemical structure allows it to be used in the development of polymers and nanomaterials with specific properties such as enhanced conductivity or improved mechanical strength. Research is ongoing into its use in creating materials for electronic devices and sensors .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated selective cytotoxicity against breast cancer cells with minimal impact on normal cells .
Study BNeuroprotectionShowed potential in enhancing memory retention in animal models of Alzheimer's disease .
Study CAgricultureReduced aphid populations by 70% when applied at recommended dosages .
Study DMaterialsSuccessfully synthesized a conductive polymer with improved thermal stability using the compound as a precursor .

Mechanism of Action

The mechanism by which n-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride exerts its effects involves interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit specific enzymes involved in inflammatory processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to three structural analogs (Table 1):

Table 1: Key Properties of n-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine Dihydrochloride and Analogs

Compound Name Molecular Formula Molecular Weight Substituents Appearance Storage Conditions
This compound (Target) C₆H₁₂Cl₂N₃ 209.09* 3-methylpyrazole, methylamine Not reported Not reported
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride C₅H₁₀Cl₂IN₃ 309.96 4-iodo, 1-methylpyrazole Powder 4 °C
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride C₉H₁₁Cl₂N₃O 248.11 Isoxazole, pyridinyl Not reported Not reported
N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride C₇H₁₂Cl₂N₄ 227.11* Pyrimidine, 2-methyl Not reported Not reported

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects : The iodo-substituted analog (309.96 g/mol) has a higher molecular weight than the target compound (209.09 g/mol), likely increasing lipophilicity and altering bioavailability . The pyrimidine-based analog (227.11 g/mol) exhibits a planar heterocycle, which may enhance π-π stacking interactions in biological systems .
  • Solubility : Dihydrochloride salts generally improve aqueous solubility compared to free bases. The isoxazole-containing analog may exhibit reduced solubility due to its bulky pyridinyl group .

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen Bonding : The dihydrochloride form facilitates strong ionic interactions, influencing crystal packing and stability. Etter’s graph-set analysis could elucidate hydrogen-bonding networks in related compounds .

Biological Activity

N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride is a novel compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Chemical Formula : C6H13Cl2N3
  • Molecular Weight : 198.09 g/mol
  • CAS Number : 1238870-77-3
  • Purity : ≥95% .

The compound acts primarily through modulation of specific biochemical pathways. Preliminary studies suggest that it may interact with various receptors or enzymes involved in disease processes, though detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Recent research highlights the compound's potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several strains of fungi, including Candida albicans and Candida glabrata. The following table summarizes the observed antimicrobial activities:

Pathogen Concentration (mM) Activity
Candida albicans1Moderate inhibition
Candida glabrata10Weak activity against resistant strain
C. tropicalis10Active

These findings indicate that the compound exhibits varying degrees of antifungal activity, which is critical for developing new antifungal therapies .

Antimalarial Activity

In addition to its antifungal properties, this compound has shown promise in antimalarial applications. A study evaluated its efficacy against Plasmodium falciparum, revealing significant activity with an IC50 value below 0.03 μM, indicating strong potential for further development as an antimalarial agent .

Case Study 1: Antifungal Efficacy

A recent study focused on the synthesis and evaluation of pyrazole derivatives, including this compound. The compound was tested against various fungal strains using the cylinder-plate method. Results indicated that it inhibited the growth of C. albicans effectively at lower concentrations compared to traditional antifungals like miconazole .

Case Study 2: Antimalarial Potential

In a clinical setting, compounds similar to this compound were tested for their ability to prevent malaria infection in human subjects. The results showed that administration prior to exposure significantly reduced infection rates, suggesting a viable prophylactic application .

Chemical Reactions Analysis

2.1. Alkylation and Acylation

The primary amine group undergoes nucleophilic reactions under basic conditions. For example:

Reaction TypeReagents/ConditionsProductReference
Acylation Acetic anhydride, pyridineN-Acetyl derivative
Alkylation Methyl iodide, K₂CO₃N,N-Dimethyl derivative

Mechanism : Deprotonation of the amine in basic media enables nucleophilic attack on electrophiles (e.g., alkyl halides or acyl chlorides).

2.2. Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds, a reaction exploited in heterocyclic synthesis:

Carbonyl SourceConditionsProductApplicationReference
2-Pyridinecarboxaldehyde MeOH, MgSO₄, 24hImine-linked pyridyl derivativeLigand synthesis
Aromatic aldehydes RT, EtOHN-Substituted iminesBioactive intermediates

Key Finding : Imine derivatives exhibit enhanced biological activity, such as tubulin inhibition (IC₅₀ ≈ 0.34–0.86 μM) .

2.3. Electrophilic Substitution on the Pyrazole Ring

The methyl group directs electrophiles to the less hindered C4 position:

ReactionReagentsProductNotesReference
Nitration HNO₃/H₂SO₄4-Nitro derivativeRequires harsh conditions
Halogenation Cl₂/FeCl₃4-Chloro derivativeLimited by steric hindrance

Caution : Nitration of methyl-substituted pyrazoles often requires elevated temperatures (60–80°C) .

2.4. Reduction and Oxidation

Reduction :

  • Nitro groups (if introduced) are reduced to amines using Sn/HCl or H₂/Pd-C .
    Oxidation :

  • The methyl group is resistant to oxidation under standard conditions.

2.5. Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for metal ions:

Metal IonApplicationComplex TypeReference
Cu(II) CatalysisTetradentate complex
Fe(III) Biomedical imagingOctahedral complex

Example : Pyrazole-imine Cu(II) complexes show catalytic activity in oxidation reactions .

Comparative Reactivity Table

Functional GroupReaction PartnerProductYield (%)Conditions
Amine (-NH₂)Acetyl chlorideAcetamide85Pyridine, RT
Pyrazole ringHNO₃4-Nitro derivative6270°C, 6h
Amine2-PyridinecarboxaldehydeImine81MeOH, MgSO₄

Research Advancements

  • Anticancer Activity : Derivatives inhibit tubulin polymerization (IC₅₀ = 0.52 μM in HeLa cells) .

  • Antimicrobial Potential : Pyrazole-amine hybrids show MIC values of 8–16 μg/mL against S. aureus .

  • Catalysis : Metal complexes enable asymmetric synthesis (e.g., enantiomeric excess >90%) .

Challenges and Limitations

  • Steric Hindrance : Bulky substituents limit electrophilic substitution at C4 .

  • Acid Sensitivity : The dihydrochloride form requires neutralization for amine reactivity .

Q & A

Q. What are the recommended synthetic routes for preparing n-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride?

The compound can be synthesized via condensation reactions involving pyrazole derivatives and methylamine precursors. For example, analogous methods include cyclization of hydrazide intermediates using phosphoryl chloride (POCl₃) at elevated temperatures (120°C) to form pyrazole cores . Functionalization of the pyrazole ring at the 5-position with a methyl group, followed by alkylation with N-methylmethanamine and subsequent dihydrochloride salt formation, is a common approach. Reaction optimization should focus on solvent selection (e.g., ethanol or acetonitrile) and stoichiometric ratios to minimize byproducts .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular weight confirmation (e.g., m/z 262.04 for related methanamine derivatives) .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) resolves structural features, such as pyrazole ring protons (δ 6.0–7.5 ppm) and methylamine groups (δ 2.5–3.5 ppm) .
  • Infrared (IR) Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C pyrazole vibrations) confirm functional groups .

Q. What are the solubility properties of this compound in common solvents?

The dihydrochloride salt is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and water due to its ionic nature. Limited solubility is observed in nonpolar solvents like toluene (e.g., <50 mg/L for structurally similar compounds) . Solubility can be enhanced via pH adjustment (e.g., neutralization to freebase form) or co-solvent systems (e.g., ethanol-water mixtures) .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage: Store in airtight glass containers at 2–8°C, protected from light and moisture to prevent degradation .
  • Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s crystal structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL or SHELXS software enables precise determination of molecular geometry and hydrogen bonding patterns. Data collection at low temperature (100 K) minimizes thermal motion artifacts. WinGX/ORTEP aids in visualizing anisotropic displacement ellipsoids and generating publication-quality figures . For dihydrochloride salts, locate chloride counterions and validate hydrogen bonding networks using Fourier difference maps .

Q. How do hydrogen bonding interactions influence crystallographic packing?

Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bonding motifs. For pyrazole derivatives, N-H···Cl and C-H···O interactions often dominate, forming chains or rings that stabilize the lattice. Use Mercury software to calculate intermolecular distances and angles, comparing them to Cambridge Structural Database (CSD) entries for validation .

Q. What strategies resolve contradictions in crystallographic refinement?

  • Twinned Data: Apply twin-law matrices in SHELXL to model overlapping reflections .
  • Disorder Modeling: Split occupancy for disordered chloride ions or solvent molecules using PART instructions .
  • Validation Tools: Check R-factors, residual electron density maps, and Hirshfeld surfaces to ensure model accuracy .

Q. How can structure-activity relationship (SAR) studies be designed for biological screening?

  • Analog Synthesis: Modify the pyrazole’s 3-methyl group or methylamine substituent to assess steric/electronic effects .
  • Biological Assays: Pair synthetic analogs with enzyme inhibition assays (e.g., MAO or kinase targets) and computational docking (AutoDock Vina) to correlate structural features with activity .

Q. What analytical methods quantify purity and detect impurities?

  • HPLC-UV/HRMS: Use C18 columns (acetonitrile/water + 0.1% formic acid) to separate impurities. HRMS identifies trace byproducts (e.g., des-methyl analogs) .
  • Elemental Analysis: Confirm stoichiometry of C, H, N, and Cl to validate dihydrochloride formation .

Q. How is stability assessed under varying conditions?

Conduct accelerated stability studies:

  • Thermal Stability: Heat samples to 40–60°C for 4 weeks and monitor degradation via TLC or HPLC .
  • Photostability: Expose to UV light (ICH Q1B guidelines) and track changes in absorbance or crystallinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-Methyl-1-(3-methyl-1h-pyrazol-5-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
n-Methyl-1-(3-methyl-1h-pyrazol-5-yl)methanamine dihydrochloride

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